molecular formula C17H30O5 B12097090 Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester CAS No. 586958-93-2

Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester

Cat. No.: B12097090
CAS No.: 586958-93-2
M. Wt: 314.4 g/mol
InChI Key: IPSBBMQFCPQQRW-UHFFFAOYSA-N
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Description

Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester typically involves esterification reactions. One common method is the reaction of heptanedioic acid with 4-acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester exerts its effects involves its interaction with various molecular targets. It can act as a substrate for enzymes, participate in metabolic pathways, and interact with cellular components to modulate biological processes .

Properties

CAS No.

586958-93-2

Molecular Formula

C17H30O5

Molecular Weight

314.4 g/mol

IUPAC Name

ditert-butyl 4-acetylheptanedioate

InChI

InChI=1S/C17H30O5/c1-12(18)13(8-10-14(19)21-16(2,3)4)9-11-15(20)22-17(5,6)7/h13H,8-11H2,1-7H3

InChI Key

IPSBBMQFCPQQRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C

Origin of Product

United States

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